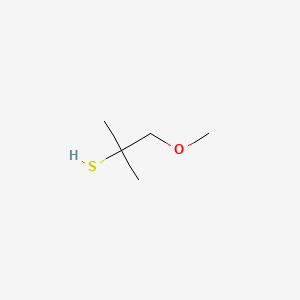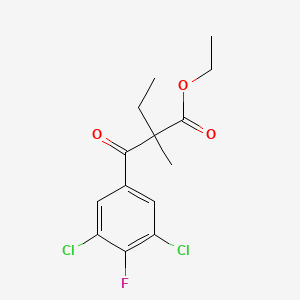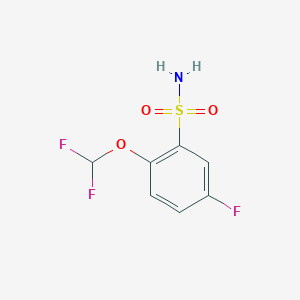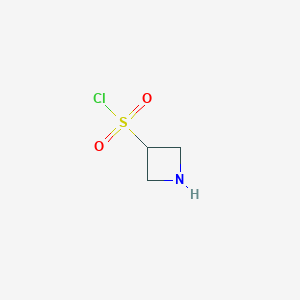![molecular formula C10H16BNO3 B15299439 [6-(Pentyloxy)pyridin-3-yl]boronic acid](/img/structure/B15299439.png)
[6-(Pentyloxy)pyridin-3-yl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[6-(Pentyloxy)pyridin-3-yl]boronic acid: is an organoboron compound with the molecular formula C10H16BNO3. It is a derivative of pyridine, substituted with a pentyloxy group at the 6-position and a boronic acid group at the 3-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Halogen-Metal Exchange and Borylation: One common method involves the halogen-metal exchange reaction followed by borylation. For instance, a halogenated pyridine derivative can undergo lithium-halogen exchange using n-butyllithium, followed by reaction with a boron-containing reagent such as trimethyl borate.
Palladium-Catalyzed Cross-Coupling: Another method involves the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane. .
Industrial Production Methods: Industrial production methods for [6-(Pentyloxy)pyridin-3-yl]boronic acid typically involve scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of these processes.
Analyse Des Réactions Chimiques
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or substituted alkene products.
Oxidation and Reduction: While less common, [6-(Pentyloxy)pyridin-3-yl]boronic acid can undergo oxidation to form boronic esters or reduction to form boranes under specific conditions.
Common Reagents and Conditions:
Palladium Catalysts: Such as Pd(PPh3)4 or PdCl2(dppf).
Bases: Common bases include potassium carbonate (K2CO3) and sodium hydroxide (NaOH).
Solvents: Typical solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and water.
Major Products: The major products of reactions involving this compound are typically biaryl compounds or substituted alkenes, depending on the nature of the coupling partner.
Applications De Recherche Scientifique
Chemistry:
Cross-Coupling Reactions: Widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Sensing Applications: Boronic acids are used in the development of sensors for detecting sugars and other diols due to their ability to form reversible covalent bonds with these molecules.
Biology and Medicine:
Drug Development: Boronic acids, including [6-(Pentyloxy)pyridin-3-yl]boronic acid, are explored for their potential as enzyme inhibitors and therapeutic agents.
Protein Manipulation: Used in the modification and labeling of proteins, which is crucial for studying protein function and interactions.
Industry:
Mécanisme D'action
The mechanism of action of [6-(Pentyloxy)pyridin-3-yl]boronic acid in cross-coupling reactions involves the formation of a boronate complex with the palladium catalyst. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group plays a crucial role in stabilizing the intermediate species and facilitating the transmetalation step.
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: Another widely used boronic acid in Suzuki-Miyaura coupling reactions.
Pyridinylboronic Acids: Other derivatives of pyridine with boronic acid groups at different positions.
Uniqueness:
Propriétés
Formule moléculaire |
C10H16BNO3 |
|---|---|
Poids moléculaire |
209.05 g/mol |
Nom IUPAC |
(6-pentoxypyridin-3-yl)boronic acid |
InChI |
InChI=1S/C10H16BNO3/c1-2-3-4-7-15-10-6-5-9(8-12-10)11(13)14/h5-6,8,13-14H,2-4,7H2,1H3 |
Clé InChI |
YIULEZHSJSBHGX-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN=C(C=C1)OCCCCC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(ethylamino)propanoic acid](/img/structure/B15299363.png)

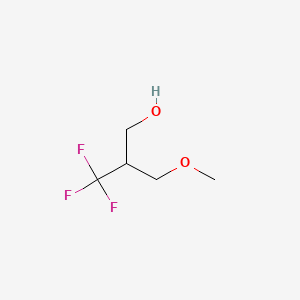
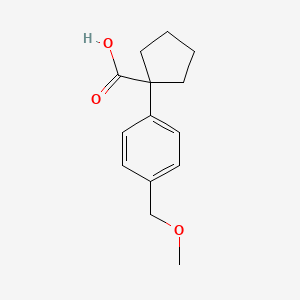
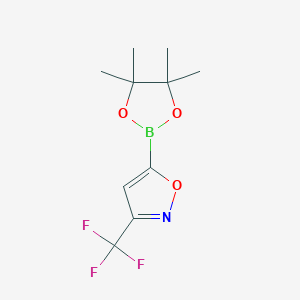
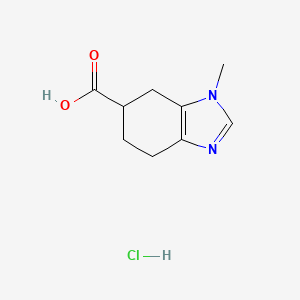
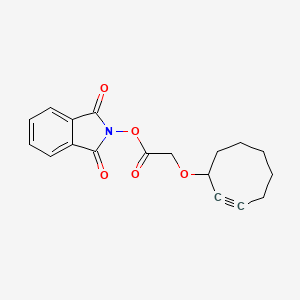
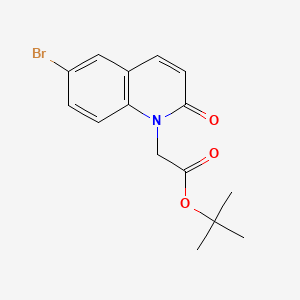

![[2-(1,1-Difluoroethyl)-1,3-thiazol-4-yl]methanol](/img/structure/B15299419.png)
